N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that features a thiophene ring, a thiadiazole ring, and a benzamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and thiadiazole rings imparts unique electronic and structural properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The thiophene and thiadiazole rings are then coupled through a series of reactions, including halogenation and nucleophilic substitution.
Formation of Benzamide: The final step involves the coupling of the thiadiazole-thiophene intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene and thiadiazole rings can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-formyl-5-methylthiophen-2-yl)benzamide
- N-methyl-3-{[(5-methylthiophen-2-yl)methyl]amino}benzamide
- N,N-diethyl-3-{[(5-methylthiophen-2-yl)methyl]amino}benzamide
Uniqueness
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of both thiophene and thiadiazole rings, which impart distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H11N3OS2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C14H11N3OS2/c1-9-7-8-11(19-9)12-15-14(20-17-12)16-13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
BEKCDFHTPCCJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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